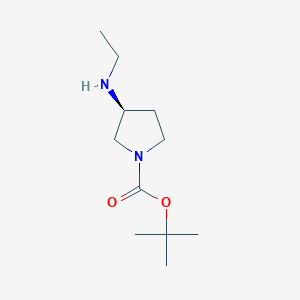

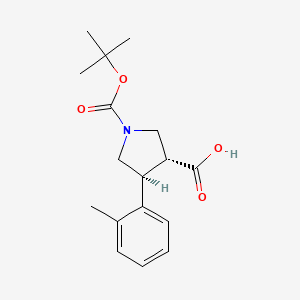

tert-butyl (3S)-3-(éthylamino)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie organique de synthèse

Les esters tertiaires de butyle, tels que le composé en question, trouvent de larges applications en chimie organique de synthèse . Ils sont utilisés pour l'introduction directe du groupe tert-butoxycarbonyle dans une variété de composés organiques . Ce processus est plus efficace et polyvalent lorsqu'il est développé à l'aide de systèmes de micro-réacteurs à flux .

Hydroxylation des liaisons C−H primaires

Le groupe tert-butyle est largement utilisé pour mettre en œuvre l'encombrement stérique et la rigidité conformationnelle dans les molécules organiques et organométalliques . Un catalyseur de manganèse pauvre en électrons peut être utilisé pour activer catalytiquement le peroxyde d'hydrogène afin de générer une puissante espèce manganèse-oxo qui oxyde efficacement les liaisons C−H tert-butyle . Ce processus permet une hydroxylation chimiosélective et site-sélective du groupe tert-butyle .

Transestérification des esters β-cétoniques

Le composé peut être utilisé dans la transestérification des esters β-cétoniques . Ce processus est particulièrement utile dans la synthèse de composés d'importance pharmaceutique, ainsi que pour la production de biodiesel . La transestérification des esters β-cétoniques a une application répandue dans les produits agrochimiques .

Préparation des esters d'acides aminés t-butyles Nα-protégés

Les esters d'acides aminés tert-butyles sont largement utilisés comme surrogates de groupe carboxyle masqués dans la synthèse chimique des peptides . Le composé peut être utilisé pour la préparation d'esters tert-butyles d'acide aminé Nα-protégé .

Déprotection sélective de l'ester tert-butyle

Le composé peut être utilisé dans la déprotection sélective de l'ester tert-butyle en présence d'acide labile .

Synthèse de dérivés de pyrazole

Le composé peut être utilisé dans la synthèse de nouveaux dérivés de pyrazole, qui sont des inhibiteurs efficaces de la PDE4 pour le traitement des maladies anti-inflammatoires .

Mécanisme D'action

Tertiary butyl esters, like the one in the compound , find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using certain methods . The tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWPVFGFNNKQIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693544 | |

| Record name | tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849106-92-9 | |

| Record name | tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

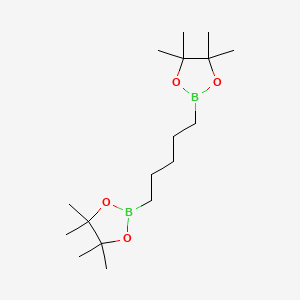

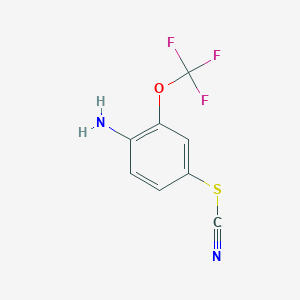

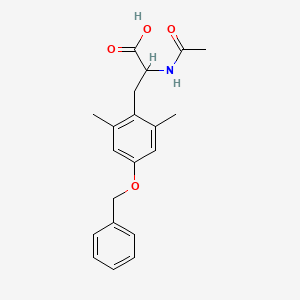

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)